molecular formula C14H16N2OS B11372468 N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide

N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide

Katalognummer: B11372468
Molekulargewicht: 260.36 g/mol
InChI-Schlüssel: LAHZVWKKLLDLOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide is an organic compound that belongs to the class of amides This compound features a thiazole ring substituted with a 4-methylphenyl group and a propanamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

    Thiazole Formation: The synthesis begins with the formation of the thiazole ring. This can be achieved by reacting 4-methylbenzaldehyde with thiosemicarbazide in the presence of an acid catalyst to form 2-(4-methylphenyl)-1,3-thiazole.

    Amide Formation: The next step involves the formation of the amide bond. This can be done by reacting the thiazole derivative with propanoyl chloride in the presence of a base such as triethylamine to yield N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process includes:

    Batch Processing: Utilizing batch reactors for controlled synthesis.

    Continuous Flow Synthesis: Employing continuous flow reactors for higher efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group of the amide, potentially converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways, potentially leading to therapeutic effects such as inhibition of microbial growth or modulation of immune responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide is unique due to its specific substitution pattern on the thiazole ring, which can influence its chemical reactivity and biological activity. The presence of the 4-methylphenyl group can enhance its lipophilicity and potentially improve its interaction with biological membranes.

Eigenschaften

Molekularformel

C14H16N2OS

Molekulargewicht

260.36 g/mol

IUPAC-Name

N-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]propanamide

InChI

InChI=1S/C14H16N2OS/c1-3-13(17)15-8-12-9-18-14(16-12)11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3,(H,15,17)

InChI-Schlüssel

LAHZVWKKLLDLOO-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)NCC1=CSC(=N1)C2=CC=C(C=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.